8-Bromopyrrolo[1,2-a]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
8-bromopyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7BrN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H |
InChI Key |
XOGQDLNJDYMYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 8 Bromopyrrolo 1,2 a Quinoxaline
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom at the 8-position of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. While specific examples of Suzuki-Miyaura coupling with 8-Bromopyrrolo[1,2-a]quinoxaline are not extensively documented in the literature, the general reactivity of aryl bromides in this reaction is well-established. libretexts.orgorganic-chemistry.org The coupling of an aryl bromide, such as this compound, with an organoboron reagent in the presence of a palladium catalyst and a base is expected to proceed efficiently.
Analogous reactions with other brominated heterocycles, including nitrogen-rich systems, have been successfully demonstrated, suggesting a similar reactivity for the 8-bromo derivative of pyrrolo[1,2-a]quinoxaline. nih.govnih.gov For instance, the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles has been achieved using palladium precatalysts under mild conditions. nih.gov The general conditions for such a transformation would typically involve a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base such as K₃PO₄ or Cs₂CO₃ in a suitable solvent system like dioxane/water.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | 80-100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 80-110 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-120 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of nitrogen-containing functional groups. The reactivity of bromo-substituted pyrrolo[1,2-a]quinoxalines in this reaction has been demonstrated. In a study focused on the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline was successfully coupled with various substituted piperazines. nih.gov This reaction was carried out using a palladium catalyst (Pd₂(dba)₃) with a BINAP ligand, a base (t-BuONa), and toluene as the solvent at 100 °C. nih.gov
Given the success of this reaction on a related isomer, it is highly probable that this compound would undergo similar Buchwald-Hartwig amination reactions with a variety of amines to afford the corresponding 8-amino-substituted derivatives.
Table 2: Conditions for Buchwald-Hartwig Amination of 1-Bromo-4-phenylpyrrolo[1,2-a]quinoxaline nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | t-BuONa | Toluene | 100 |
Sonogashira Coupling for C-Alkynyl Bond Formation
The reaction of this compound with a terminal alkyne in the presence of a catalyst system such as Pd(PPh₃)₂Cl₂/CuI and a base like triethylamine (B128534) in a solvent such as THF or DMF would be the expected protocol. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.orglibretexts.org
Table 3: General Conditions for Sonogashira Coupling of Aryl Halides wikipedia.orgorganic-chemistry.org
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | Room Temp. to 60°C |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | Room Temp. to 80°C |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Quinoxaline (B1680401) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The quinoxaline ring system, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group and a good leaving group. The bromine atom at the 8-position can potentially act as a leaving group in SNAr reactions.
While specific studies on SNAr reactions of this compound are limited, the principles of SNAr on similar heterocyclic systems, such as halopyridines, are well-understood. youtube.com The reaction typically involves the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the halide ion. youtube.comrsc.org The reactivity in SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring. For this compound, strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromide under appropriate conditions, likely requiring elevated temperatures.
Further Electrophilic Aromatic Substitutions on this compound
The pyrrolo[1,2-a]quinoxaline ring system contains two distinct aromatic moieties with different electronic properties. The pyrrole (B145914) ring is electron-rich and thus more susceptible to electrophilic attack than the electron-deficient quinoxaline ring. Studies on the regioselective bromination of pyrrolo[1,2-a]quinoxalines have shown that electrophilic substitution occurs preferentially on the pyrrole ring. nih.gov
Specifically, the C3 position of the pyrrole moiety is the most reactive site for electrophilic attack. nih.gov If the C3 position is already substituted, electrophilic attack then occurs at the C1 position. nih.gov This high regioselectivity is a valuable feature for the synthesis of specifically functionalized derivatives. Therefore, it is expected that further electrophilic aromatic substitutions on this compound, such as nitration or acylation, would also occur at the C3 or C1 positions of the pyrrole ring, leaving the brominated quinoxaline ring intact under controlled conditions.
Transformations of the Pyrrole Moiety in this compound
The pyrrole ring within the this compound scaffold can undergo various transformations, offering another avenue for structural diversification. The synthesis of the pyrrolo[1,2-a]quinoxaline system itself can be achieved through the cyclization of N-(2-acylaminophenyl)pyrroles, highlighting the reactivity of the pyrrole nitrogen in ring-forming reactions. rsc.org
Once the tricyclic system is formed, the pyrrole ring can potentially undergo reactions such as reduction. For example, the reductive cyclization of related quinoxaline derivatives can lead to partially or fully saturated pyrroloquinoxaline systems. scribd.com While specific examples for the 8-bromo derivative are not detailed, it is conceivable that under specific catalytic hydrogenation conditions, the pyrrole double bonds could be reduced. Furthermore, functional groups introduced onto the pyrrole ring via electrophilic substitution can be further transformed. For instance, a nitro group introduced at the C1 or C3 position could be reduced to an amino group, which could then be subjected to a variety of subsequent chemical modifications. nih.gov
Oxidation and Reduction Chemistry of the Quinoxaline and Pyrrole Rings
The fused heterocyclic system of this compound, comprising a pyrrole ring fused to a quinoxaline moiety, exhibits a rich and varied reactivity towards both oxidative and reductive conditions. The electron distribution and aromaticity of these rings influence their susceptibility to such transformations, allowing for selective modifications that can significantly alter the molecule's properties.
The oxidation of the pyrrolo[1,2-a]quinoxaline scaffold can lead to the formation of N-oxides or quinoxalinone derivatives. While direct oxidation of this compound is not extensively documented, related transformations suggest potential pathways. For instance, the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives has been achieved through methods like the Curtius rearrangement of a 1-(2-carbonylbenzene)pyrrole precursor, indicating that the quinoxaline ring can be oxidized to a keto-functionalized system. uaeu.ac.aegoogle.com The formation of N-oxides on the quinoxaline nitrogen atoms is another plausible oxidative transformation, which can be inferred from the use of quinoxaline N-oxides as 1,3-dipoles in cycloaddition reactions to synthesize pyrrolo[1,2-a]quinoxaline derivatives. scribd.com Furthermore, certain pyrrolo[1,2-a]quinoxaline derivatives have been shown to generate reactive oxygen species (ROS) upon photoirradiation, a process that inherently involves oxidation. nih.gov
Conversely, the reduction of the pyrrolo[1,2-a]quinoxaline system has been more systematically explored, with methods available for both partial and complete saturation of the heterocyclic rings. A notable advancement in this area is the metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines. lookchem.com This has been successfully achieved using a frustrated Lewis pair (FLP) system, specifically a combination of tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and a phosphine, to catalytically hydrogenate the quinoxaline portion of the molecule. This method provides access to 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalines with high yields and stereoselectivity. lookchem.com The stereochemical outcome of the reduction is dependent on the substitution at the 4-position of the pyrrolo[1,2-a]quinoxaline core. lookchem.com
In addition to complete hydrogenation, partial reduction to dihydropyrrolo[1,2-a]quinoxalines can also be achieved. lookchem.com Earlier methods for the reduction of related systems include catalytic hydrogenation over metal catalysts such as nickel-Raney. Prolonged reaction times under these conditions have been reported to lead to the formation of hexahydropyrroloquinoxalines. The synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines is a common step in some synthetic routes, with subsequent oxidation to the fully aromatic system. snu.ac.kr
The following table summarizes representative reduction reactions of the pyrrolo[1,2-a]quinoxaline ring system.
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline | B(C6F5)3 (10 mol%), H2 (40 bar), Toluene, 80 °C | 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline | - | lookchem.com |
| 4-Aryl-pyrrolo[1,2-a]quinoxalines | B(C6F5)3 (5 mol%), Tris(4-methoxyphenyl)phosphine (1 mol%), H2 (40 bar), Toluene, 80 °C | cis-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxalines | 59-99% | lookchem.com |
| 4-Methyl-pyrrolo[1,2-a]quinoxaline | B(C6F5)3 (5 mol%), Tris(4-methoxyphenyl)phosphine (1 mol%), H2 (40 bar), Toluene, 80 °C | trans-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline | - | lookchem.com |
| Nitroaldehyde-substituted pyrrolo[1,2-a]quinoxaline derivative | Ni-Raney, H2, Methanol, >12h | Hexahydropyrroloquinoxaline derivative | 76% | rsc.org |
Structure Activity Relationship Sar and Structural Modification Studies Pertaining to 8 Bromopyrrolo 1,2 a Quinoxaline
Impact of the 8-Bromo Substituent on Molecular Recognition and Ligand-Target Interactions
The introduction of a bromine atom at the C8 position of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold significantly alters its electronic and steric profile, thereby influencing how it recognizes and interacts with biological targets such as receptors and enzymes. The quinoxaline (B1680401) ring system's characteristics can be finely controlled by the type and placement of such substituents. researchgate.net Halogenated substituents, in particular, are often added to probe hydrophobic pockets within the ATP binding sites of kinases. mdpi.com
While specific data on 8-bromopyrrolo[1,2-a]quinoxaline binding to classical receptor systems is limited in the reviewed literature, the principles of molecular recognition suggest the 8-bromo group would have a pronounced effect. The bromine atom is a lipophilic substituent that can engage in favorable hydrophobic interactions within a receptor's binding pocket. Furthermore, it can act as a halogen bond donor, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the receptor protein, which can significantly enhance binding affinity and specificity. Studies on related quinoxaline derivatives as adenosine (B11128) A3 receptor modulators and antipsychotic agents underscore the importance of substitution patterns for receptor interaction. mdpi.comnih.gov
The pyrrolo[1,2-a]quinoxaline scaffold is a fertile ground for the development of potent enzyme inhibitors, and the substitution pattern is critical for activity. researchgate.netnih.gov Derivatives have been identified as inhibitors of Bruton's tyrosine kinase (BTK), protein kinase CK2, and fungal multidrug transporters. nih.govnih.govnih.gov
In the development of non-covalent BTK inhibitors, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives demonstrated potent inhibition. nih.gov A scaffold-hopping approach from a known inhibitor led to the synthesis of novel derivatives, with compound 2 showing an IC₅₀ value of 7.41 nM. nih.gov This compound's excellent potency and selectivity highlight the effectiveness of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core. Although this specific study did not feature an 8-bromo substituent, it demonstrated that modifications to the phenyl ring appended to the nitrogen at position 5 were crucial for high-affinity binding. This suggests that further substitution on the core, such as at the 8-position, could further refine selectivity and potency. nih.gov
Table 1: Inhibition of Bruton's Tyrosine Kinase (BTK) by Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives
| Compound | R | BTK IC₅₀ (nM) |
|---|---|---|
| 2 | 2-fluoro-3-methoxyphenyl | 7.41 |
| 4 | 2,3-difluorophenyl | 11.4 |
Data sourced from a study on non-covalent BTK inhibitors, demonstrating the impact of substituents on the appended phenyl ring on inhibitory activity. nih.gov
Similarly, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid was identified as a potent inhibitor of human protein kinase CK2 with an IC₅₀ of 49 nM. nih.gov This finding indicates that the pyrrolo[1,2-a]quinoxaline framework is a promising starting point for developing CK2 inhibitors. nih.gov
In another context, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been evaluated as inhibitors of drug efflux pumps in Candida albicans, specifically CaCdr1p and CaMdr1p. nih.govrsc.org In a screening of twenty-nine derivatives, twenty-three compounds were found to be dual inhibitors of both transporters. nih.gov This demonstrates that substitutions on the pyrrolo[1,2-a]quinoxaline core can modulate its interaction with transporter proteins, a key mechanism in overcoming multidrug resistance. nih.govrsc.org
Stereoelectronic Effects of Bromine at the C8 Position
Experimentally, the electronic nature of the scaffold directs the position of electrophilic substitution. Studies on regioselective halogenation have shown that the C1 and C3 positions of the pyrrole (B145914) ring are the most nucleophilic and thus the most reactive sites for bromination or iodination. nih.gov For instance, using tetrabutylammonium (B224687) tribromide (TBATB), a mild brominating agent, pyrrolo[1,2-a]quinoxalines can be selectively converted to C3-bromo or C1,C3-dibromo derivatives in high yield. nih.govrsc.org This reactivity pattern is a direct consequence of the inherent electronic properties of the fused ring system.
Sterically, the bromine atom is significantly larger than a hydrogen atom. Its van der Waals radius can create steric hindrance, influencing the preferred conformation of the molecule and its ability to fit into a constrained binding site. This steric bulk can be strategically employed to orient the molecule within a binding pocket or to prevent metabolism at adjacent sites.
Systematic Exploration of Substituent Effects on the Pyrrolo[1,2-a]quinoxaline Scaffold
Systematic studies have revealed clear SAR trends for the pyrrolo[1,2-a]quinoxaline scaffold across various biological targets.
For Sirt6 Activation: Hydrophobic groups such as methyl (CH₃) on the tricyclic ring are beneficial for activating Sirt6 deacetylation, while hydrophilic substituents like hydroxyl (OH) and sulfonyl (SO₂R) are unfavorable. nih.gov For instance, introducing an 8-CH₃ group maintained a high level of potency, whereas an 8-F substituent led to a decrease in activity. nih.gov
For Anti-Mycobacterium tuberculosis Activity: The most potent quinoxaline derivatives against M. tuberculosis are often unsubstituted at positions 1, 4, 5, and 8. mdpi.com This suggests that for this specific target, bulky substituents at the 8-position may be detrimental to activity. mdpi.com
For Antiproliferative Activity: In a series of 4,5-dihydropyrrolo[1,2-a]quinoxalines designed as potential anticancer agents, the presence of isopropyl groups was found to furnish promising antiproliferative compounds against breast cancer cells. unisi.it
For Kinase Inhibition: In the context of Pim-1/2 kinase inhibitors, adding halogenated substituents at positions 6 or 7 of the related quinoxaline scaffold was explored to probe a unique hydrophobic pocket in the hinge region of the ATP binding site. mdpi.com
Table 2: Summary of Substituent Effects on the Pyrrolo[1,2-a]quinoxaline Scaffold for Various Biological Activities
| Position(s) | Substituent Type | Biological Target/Activity | Effect on Activity | Source(s) |
|---|---|---|---|---|
| 8 | Methyl (hydrophobic) | Sirt6 Activation | Maintained Potency | nih.gov |
| 8 | Fluoro (hydrophilic) | Sirt6 Activation | Decreased Potency | nih.gov |
| 7 | Hydroxymethyl (hydrophilic) | Sirt6 Activation | Decreased Potency | nih.gov |
| 5, 8 | General Substituents | Anti-tuberculosis | Often Detrimental | mdpi.com |
| 4 | Phenylisopropyl | Antiproliferative (Breast Cancer) | Increased Potency | unisi.it |
| 3 | (3-chlorophenyl)amino | Protein Kinase CK2 Inhibition | High Potency (nM range) | nih.gov |
| 1 | Piperazinyl | Fungal Transporter Inhibition | Active Inhibition | nih.govrsc.org |
Conformational Analysis and Rigidification Strategies of Pyrrolo[1,2-a]quinoxalines
The three-dimensional conformation of pyrrolo[1,2-a]quinoxaline derivatives is a critical determinant of their biological activity. The core scaffold is largely planar and rigid, which is often a favorable characteristic for high-affinity binding to biological targets. acs.org
X-ray crystallography has been used to determine the solid-state structure of several derivatives, confirming the planarity of the core and revealing the orientation of various substituents. mdpi.com For example, the crystal structure of a 2,4-disubstituted derivative, 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline, showed that the thiophene (B33073) and benzene (B151609) ring substituents were twisted relative to the central PQN core, with dihedral angles of 25.9° and 118.78°, respectively. acs.org
Computational docking studies also provide insight into the bioactive conformation. Docking of a potent Sirt6 activator into the enzyme's hydrophobic pocket revealed that the tricyclic moiety is anchored through hydrophobic interactions. nih.gov Such studies help rationalize the observed SAR and guide the design of new analogs.
Rigidification is a common strategy in drug design to lock a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing affinity and selectivity. For the pyrrolo[1,2-a]quinoxaline scaffold, this can be achieved by introducing bulky substituents that restrict the rotation of appended groups or by incorporating the scaffold into larger, more constrained ring systems. The inherent rigidity of the fused tricyclic system itself is a primary advantage of this chemical class. acs.org
Computational and Theoretical Chemistry Studies of 8 Bromopyrrolo 1,2 a Quinoxaline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular stability, and reactivity, which are dictated by the molecule's electronic structure.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 8-Bromopyrrolo[1,2-a]quinoxaline, DFT calculations would be employed to determine its optimized molecular geometry, giving the most stable three-dimensional arrangement of its atoms.
From this optimized structure, a variety of electronic properties can be calculated. These properties help in predicting the molecule's behavior in chemical reactions and its interactions with other molecules. Studies on related quinoxaline (B1680401) derivatives have utilized DFT to model interaction mechanisms and elucidate reactivity tendencies. researchgate.net For the broader pyrrolo[1,2-a]quinoxaline (B1220188) class, DFT has been used to explore photophysical properties and the impact of different substituents on the electronic states. researchgate.net
An illustrative table of properties that would be determined for this compound using DFT is shown below.
| Property Calculated via DFT | Significance for this compound |
| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |
| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Maps the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. |
| Atomic Charges | Quantifies the charge distribution on each atom, offering insights into local reactivity. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. researchgate.net For the parent pyrrolo[1,2-a]quinoxaline scaffold, computational studies have shown how conjugating different rings can affect the HOMO and LUMO levels and, consequently, the molecule's photophysical properties. researchgate.net The introduction of a bromine atom at the 8-position would be expected to modulate these energy levels due to its electron-withdrawing and size effects.
A typical FMO analysis for this compound would yield the following data:
| Parameter | Definition | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy value indicates a greater tendency to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy value indicates a greater tendency to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.
Prediction of Binding Modes with Biological Macromolecules
For this compound, molecular docking would be used to predict its binding affinity and mode of interaction within the active site of various target proteins. The pyrrolo[1,2-a]quinoxaline scaffold has been investigated as an inhibitor for several biological targets, including protein tyrosine phosphatase 1B (PTP1B) and enzymes in Mycobacterium tuberculosis. nih.gov Docking studies on these derivatives have helped identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. A lower score generally indicates a more favorable binding interaction.
Role of Halogen Bonding in Intermolecular Interactions
The presence of a bromine atom in this compound makes halogen bonding a potentially significant factor in its interactions. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom in a protein's active site. These interactions can be highly directional and contribute significantly to binding affinity and selectivity. In docking studies, the specific geometry and distance between the bromine atom and potential acceptor atoms in the protein would be analyzed to identify and characterize these halogen bonds.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein.
For the this compound-protein complex, an MD simulation would be used to assess the stability of the docked pose. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of its components. Such simulations have been applied to related quinoxaline and pyrrolo[1,2-a]quinazoline systems to confirm the stability of predicted binding modes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable for the design optimization of this class of compounds.
A typical QSAR study involves the generation of a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.
Key Molecular Descriptors in QSAR Studies:
| Descriptor Class | Examples | Relevance to this compound |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | The bromine atom is electron-withdrawing and can influence the electron distribution across the aromatic system, affecting interactions with biological targets. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of substituents on the pyrrolo[1,2-a]quinoxaline core, including the bromine atom, are critical for fitting into the binding pocket of a target protein. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The overall lipophilicity of the molecule, influenced by the bromine atom and other substituents, governs its ability to cross cell membranes and reach its target. |
| Topological | Connectivity indices, Shape indices | These descriptors capture the branching and overall topology of the molecule, which can be related to its biological activity. |
By developing a robust QSAR model, researchers can virtually screen a large library of hypothetical this compound derivatives and predict their biological activity without the need for immediate synthesis and testing. This approach significantly accelerates the drug discovery process by prioritizing the most promising candidates for further investigation. For instance, a QSAR model could guide the selection of substituents at other positions of the pyrrolo[1,2-a]quinoxaline scaffold to enhance a specific biological activity, such as anticancer or antimicrobial effects. The model could reveal, for example, that electron-donating groups at a particular position, in conjunction with the 8-bromo substituent, lead to increased potency.
Computational Approaches for Reaction Mechanism Elucidation in this compound Synthesis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. Understanding the reaction mechanism for the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity.
The synthesis of the pyrrolo[1,2-a]quinoxaline core typically involves the cyclization of a substituted 1-(2-aminophenyl)pyrrole. The introduction of the bromine atom at the 8-position can be achieved either by starting with a pre-brominated aniline (B41778) derivative or by direct bromination of the assembled pyrrolo[1,2-a]quinoxaline scaffold.
Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these reaction mechanisms by:
Mapping the Potential Energy Surface: DFT calculations can be used to determine the energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. This allows for the identification of the most energetically favorable route.
Determining Transition State Geometries: By locating the transition state structures, chemists can gain a detailed understanding of the bond-forming and bond-breaking processes that occur during the reaction.
Investigating the Role of Catalysts: If a catalyst is used in the synthesis, computational methods can model the interaction of the catalyst with the reactants and elucidate its role in lowering the activation energy of the reaction.
For the direct bromination of pyrrolo[1,2-a]quinoxaline to yield the 8-bromo derivative, computational studies can help to explain the observed regioselectivity. By calculating the electron density at various positions on the aromatic rings, it is possible to predict which sites are most susceptible to electrophilic attack by a brominating agent. Such studies can rationalize why the bromine atom is directed to the 8-position over other possible locations.
A recent study detailed a novel and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide, yielding highly selective C3-brominated or C1, C3-dibrominated products nih.govzendy.io. While this study focused on bromination at the pyrrole (B145914) ring, similar computational approaches could be applied to understand and predict the regioselectivity of bromination on the quinoxaline portion of the molecule, leading to the synthesis of this compound.
Emerging Academic Applications and Advanced Functional Materials Research
Application in Organic Electroluminescence and Photoelectric Devices
The fused aromatic structure of the pyrrolo[1,2-a]quinoxaline (B1220188) (PQN) core, which combines an electron-rich pyrrole (B145914) moiety with an electron-deficient quinoxaline (B1680401) fragment, imparts a unique dual electron donor-acceptor character. nih.gov This intrinsic electronic nature makes the PQN scaffold a promising candidate for various optoelectronic applications. researchgate.net Derivatives of this system are actively investigated as components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov The strategic placement of substituents allows for the fine-tuning of their electronic and photophysical properties to meet the specific demands of these devices.
The introduction of a bromine atom onto the pyrrolo[1,2-a]quinoxaline framework is expected to significantly modulate its photophysical behavior primarily through the "heavy atom effect". researchgate.netnih.gov This effect enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion around the nucleus. nih.gov A stronger spin-orbit coupling facilitates transitions between electronic states of different spin multiplicity, namely intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁) and reverse intersystem crossing (RISC) from a triplet to a singlet state. nih.govrsc.org
For a standard PQN core, which exhibits baseline intramolecular charge transfer (ICT) characteristics, the addition of a bromine atom would likely lead to:
Decreased Fluorescence Quantum Yield: The enhanced ISC rate provides a non-radiative decay pathway from the S₁ state, competing with fluorescence and thus reducing its efficiency. researchgate.net
Enhanced Phosphorescence: By populating the triplet states more efficiently, the heavy atom effect can lead to stronger phosphorescence, which is light emission from the triplet state. This is particularly relevant for the development of phosphorescent OLEDs (PhOLEDs). nih.gov
Promotion of Delayed Fluorescence: In molecules designed for thermally activated delayed fluorescence (TADF), the heavy atom effect can increase the rate of RISC, improving the harvesting of triplet excitons and converting them back into emissive singlet excitons. This mechanism is crucial for achieving high internal quantum efficiencies in non-phosphorescent OLEDs. nih.gov
A detailed photophysical study of the unsubstituted pyrrolo[1,2-a]quinoxaline (QHH) provides a benchmark for understanding these effects. The properties of QHH and its substituted analogues are summarized below.
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Radiative Decay Rate (K_r) (s⁻¹) | Non-radiative Decay Rate (K_nr) (s⁻¹) |
| QHH | 340 nm | 400 nm | 0.12 | 0.15 x 10⁸ | 1.38 x 10⁸ |
| QPP | 360 nm | 450 nm | 0.04 | 0.09 x 10⁸ | 23.25 x 10⁸ |
| QTP | 360 nm | 525 nm | 0.21 | 0.52 x 10⁸ | 3.88 x 10⁸ |
| Data derived from studies on pyrrolo[1,2-a]quinoxaline derivatives. QHH is the unsubstituted parent compound. QPP and QTP bear phenyl and thiophene (B33073) substituents. nih.govnih.gov |
Quinoxaline-based molecules are widely recognized as a robust class of electron-transporting materials. nih.gov The pyrrolo[1,2-a]quinoxaline system inherits this property, and its bipolar nature allows it to transport both electrons and holes, making it a versatile component for organic semiconductors. nih.gov The charge transport properties can be precisely tuned through chemical functionalization. nih.gov
The introduction of an 8-bromo substituent influences the charge transport characteristics in several ways:
Energy Level Modulation: As an electron-withdrawing group, the bromine atom lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning of energy levels is critical for matching with other materials in a device stack (e.g., electrodes, other transport layers) to ensure efficient charge injection and transport.
N-type Semiconductor Behavior: The electron-deficient nature of the quinoxaline core, enhanced by the bromo-substituent, makes 8-Bromopyrrolo[1,2-a]quinoxaline a candidate for an n-type (electron-transporting) semiconductor material in devices like OFETs. nih.gov
Intermolecular Interactions: The presence of the bromine atom can influence the solid-state packing of the molecules, affecting the intermolecular electronic coupling that governs charge mobility.
Investigation as Scaffolds for Chemical Probes and Biological Tools
The pyrrolo[1,2-a]quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for molecules targeting a wide array of biological systems. researchgate.net Derivatives have been designed as potent and selective inhibitors of Bruton's tyrosine kinase (BTK) for applications in treating B cell malignancies, and as activators of Sirtuin 6 (Sirt6), a key enzyme in regulating metabolism and inflammation. nih.govnih.gov The scaffold has also been used to develop high-affinity agonists for the 5-HT₃ receptor, highlighting its versatility in drug discovery. nih.gov
The inherent photophysical properties of the pyrrolo[1,2-a]quinoxaline core make it an attractive scaffold for the development of fluorescent probes. nih.gov These molecules often exhibit environmental sensitivity (solvatochromism), where their fluorescence color and intensity change in response to the polarity of their surroundings. nih.gov This characteristic is highly desirable for probes designed to report on specific microenvironments within a cell.
Furthermore, some PQN derivatives display aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.govnih.gov This property is particularly useful for developing "turn-on" probes that light up in the presence of a specific analyte or biological process that induces aggregation. For example, a thiophene-substituted pyrrolo[1,2-a]quinoxaline has been successfully developed as a "turn-off" fluorescent sensor for the selective detection of sodium ions. nih.govresearchgate.net The 8-bromo derivative could be similarly functionalized to create novel probes, with the bromine atom potentially modulating the probe's photophysical response or serving as a synthetic handle for attaching recognition elements.
Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins. It involves a molecule (the label) that resembles a natural ligand and contains a reactive functional group. youtube.com This label first binds non-covalently to the target protein's active site and then forms an irreversible covalent bond with a nearby amino acid residue, effectively "labeling" the site. youtube.com
While the aryl-bromide of this compound is not as reactive as typical groups used for affinity labeling (like bromoacetamides), it serves as a crucial synthetic precursor. elsevierpure.com The bromine atom acts as a versatile chemical handle that allows for the introduction of more reactive functionalities through cross-coupling reactions. For instance, a researcher could use the 8-bromo position to attach a moiety containing a photo-reactive group or a Michael acceptor. The high affinity demonstrated by various PQN derivatives for specific protein targets, such as kinases and receptors, confirms that the core scaffold is well-suited for guiding such a reactive group to a specific biological site. nih.govnih.gov
Role as Precursors for Complex Polycyclic Heterocyclic Systems
One of the most significant applications of this compound in academic research is its role as a key intermediate in organic synthesis. The carbon-bromine bond is a highly valuable functional group that serves as a handle for constructing more complex molecules through a variety of transition-metal-catalyzed cross-coupling reactions. nih.gov
This allows for the elaboration of the PQN core, leading to the creation of libraries of novel compounds with diverse structures and functions. Key synthetic transformations utilizing a bromo-pyrroloquinoxaline precursor include:
Suzuki-Miyaura Coupling: Reacting the 8-bromo derivative with boronic acids or esters to form new carbon-carbon bonds, attaching aryl or alkyl groups. nih.gov
Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by coupling the 8-bromo derivative with amines. This reaction was used to prepare a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives investigated as inhibitors of multidrug transporters. rsc.org
Sonogashira Coupling: Creating carbon-carbon triple bonds by reacting with terminal alkynes.
Heck Coupling: Forming new carbon-carbon double bonds by reacting with alkenes.
The ability to perform these reactions regioselectively at the 8-position allows chemists to systematically build molecular complexity and synthesize novel materials for electronics or new drug candidates with tailored properties. unisi.itresearchgate.net
Consideration in the Development of Targeted Chemical Entities for Research Purposes
The strategic incorporation of the 8-bromo-pyrrolo[1,2-a]quinoxaline scaffold is a critical consideration in the development of targeted chemical entities for a variety of research purposes. This heterocyclic system serves as a versatile template, allowing for systematic structural modifications to probe biological pathways and to develop potent and selective modulators of specific protein targets. The bromine atom at the 8-position is not merely a placeholder but an active participant in defining the molecule's chemical reactivity and potential for diversification, making it a valuable starting point for medicinal chemistry and chemical biology research.
The utility of the pyrrolo[1,2-a]quinoxaline core is underscored by its role as a key intermediate in the synthesis of compounds with a wide array of biological activities. nih.gov Researchers have successfully utilized this scaffold to create agents with antipsychotic, anti-HIV, adenosine (B11128) A3 receptor modulatory, antiparasitic, and antitumor properties. nih.gov This broad spectrum of activity highlights the privileged nature of the pyrrolo[1,2-a]quinoxaline framework in interacting with diverse biological targets.
One of the key strategies for developing targeted chemical entities from the this compound core is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of amino groups at the 8-position, leading to the synthesis of libraries of derivatives with tailored properties. For instance, the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives has yielded potent inhibitors of multidrug resistance transporters in Candida albicans, a clinically relevant fungal pathogen. nih.govrsc.org In these studies, the nature of the substituent on the piperazine (B1678402) ring was systematically varied to explore the structure-activity relationship (SAR) and to optimize the inhibitory activity against the CaCdr1p and CaMdr1p transporters. nih.govrsc.org This approach demonstrates how the 8-position can be functionalized to create specific interactions within the binding site of a target protein.
Furthermore, the pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising starting point for the development of kinase inhibitors. Kinases are a major class of drug targets in oncology and inflammatory diseases. Research has led to the identification of substituted pyrrolo[1,2-a]quinoxalines as potential inhibitors of Akt kinase and human protein kinase CK2. nih.govnih.gov For example, a series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit human protein kinase CK2, with the most potent compound exhibiting an IC50 of 49 nM. nih.gov These findings suggest that the pyrrolo[1,2-a]quinoxaline core can be decorated with appropriate pharmacophoric groups to achieve high-affinity binding to the ATP-binding site of specific kinases.
The development of activators for enzymes is another area where the pyrrolo[1,2-a]quinoxaline scaffold has shown significant promise. A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6), a key regulator of cellular processes such as metabolism and DNA repair. nih.gov The SAR studies in this research highlighted the importance of substituents at various positions on the tricyclic system for modulating Sirt6 activation. nih.gov This demonstrates the tunability of the scaffold for developing activators, which are valuable research tools to study the downstream effects of enzyme activation.
The strategic importance of the 8-bromo-pyrrolo[1,2-a]quinoxaline in generating targeted chemical entities is summarized in the following table, which outlines the derivatization strategies and the resulting research applications.
| Parent Scaffold | Derivatization Strategy | Target/Application | Key Findings | Reference |
| This compound | Buchwald-Hartwig cross-coupling with piperazine derivatives | Candida albicans multidrug transporters (CaCdr1p and CaMdr1p) | Identification of dual and selective inhibitors, with some compounds showing synergistic effects with fluconazole. | nih.govrsc.org |
| Pyrrolo[1,2-a]quinoxaline | Multistep heterocyclization from substituted 2-nitroanilines or 1,2-phenylenediamines | Akt kinase in human cancer cell lines | Discovery of compounds with potent inhibitory activity against the proliferation of leukemic and breast cancer cell lines. | nih.gov |
| Pyrrolo[1,2-a]quinoxaline | Introduction of a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety | Sirtuin 6 (Sirt6) activator | Identification of potent and selective Sirt6 activators with anti-inflammatory and anti-SARS-CoV-2 activity. | nih.gov |
| Pyrrolo[1,2-a]quinoxaline | Synthesis of substituted phenylaminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives | Human protein kinase CK2 | Development of potent inhibitors with IC50 values in the nanomolar range. | nih.gov |
| 4,5-Dihydropyrrolo[1,2-a]quinoxaline | Pictet-Spengler reaction | G protein-coupled estrogen receptor 1 (GPER) in breast cancer cells | Synthesis of compounds with antiproliferative activity, inspired by known GPER modulators. | unisi.it |
Future Research Directions and Open Challenges in 8 Bromopyrrolo 1,2 a Quinoxaline Chemistry
Development of Sustainable and Atom-Economical Synthetic Methodologies
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 8-Bromopyrrolo[1,2-a]quinoxaline, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.
Current synthetic strategies for the broader class of pyrrolo[1,2-a]quinoxalines often involve multi-step processes. mdpi.com A significant challenge and opportunity lies in the development of one-pot or tandem reactions that minimize waste and maximize efficiency. researchgate.netrsc.org Researchers are exploring cascade reactions that form multiple bonds in a single operation, which is a highly step- and atom-economical approach. researchgate.net The use of green solvents like water or ethanol, and catalysts such as p-dodecylbenzenesulfonic acid (p-DBSA), has shown promise in the synthesis of related structures and could be adapted for 8-brominated analogs. unisi.it
Furthermore, the exploration of metal-free catalytic systems is a key area of interest. researchgate.netrsc.org Iodine-mediated electrochemical C(sp³)–H cyclization is an example of a mild and efficient method that offers high atom economy. rsc.org Similarly, iron-catalyzed methods using readily available starting materials present a cost-effective and environmentally benign alternative. rsc.org Future work should aim to incorporate a bromine source into these green methodologies or develop post-synthetic bromination techniques that are regioselective and high-yielding. A recent study on the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) provides a strong foundation for selectively synthesizing C3-brominated or C1, C3-dibrominated products, and this approach could potentially be adapted for the 8-position. nih.gov
Exploration of Novel Reactivity and Unprecedented Transformations
The bromine atom on the this compound scaffold serves as a versatile handle for a variety of chemical transformations, paving the way for the synthesis of novel derivatives with unique properties. Future research will undoubtedly focus on leveraging this reactivity.
Cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming new carbon-nitrogen bonds. rsc.org Applying this and other coupling methodologies (e.g., Suzuki, Heck, Sonogashira) to the 8-bromo position will allow for the introduction of a wide array of functional groups, leading to libraries of new compounds. rsc.org For instance, the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives via Buchwald-Hartwig coupling has already been demonstrated for other positions on the ring system. rsc.org
Beyond established coupling reactions, there is a significant opportunity to explore unprecedented transformations. This could involve investigating the potential for the 8-bromo substituent to participate in novel cyclization reactions, rearrangements, or to direct reactions at other positions on the heterocyclic core. The development of photochemical or electrochemical methods could also unlock new reaction pathways that are not accessible through traditional thermal methods. rsc.org
Deepening Understanding of Structure-Function Relationships via Advanced Spectroscopic and Imaging Techniques
A fundamental aspect of developing new applications for this compound and its derivatives is a thorough understanding of their structure-function relationships. Advanced spectroscopic and imaging techniques will be instrumental in elucidating these connections.
Detailed photophysical studies on substituted pyrrolo[1,2-a]quinoxalines have revealed their potential as environmentally responsive fluorophores with applications in bioimaging. nih.gov The introduction of a heavy bromine atom at the 8-position is expected to influence the photophysical properties, potentially leading to enhanced intersystem crossing and phosphorescence. nih.gov Future research should involve comprehensive spectroscopic analysis, including fluorescence and phosphorescence studies, to characterize the excited state dynamics of this compound and its derivatives. nih.gov
Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), will play a crucial role in complementing experimental data and providing insights into the electronic transitions and molecular orbital landscapes. nih.govnih.gov These theoretical calculations can help rationalize observed photophysical properties and guide the design of new compounds with tailored characteristics. nih.gov Furthermore, advanced imaging techniques can be employed to visualize the subcellular localization of these compounds, providing valuable information for their application as biological probes or imaging agents. nih.gov
Leveraging High-Throughput Screening for New Academic Applications
High-throughput screening (HTS) has become an indispensable tool in drug discovery and is increasingly being adopted in academic research to explore the biological activities of novel compounds. yu.edu For this compound and its derivatives, HTS offers a rapid and efficient way to identify new academic applications.
The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov By creating a diverse library of compounds derived from this compound through the novel reactivity explored in section 7.2, researchers can utilize HTS to screen for activity against various biological targets. yu.edu
Academic screening centers provide access to the necessary infrastructure and expertise for conducting large-scale screens. yu.edu This approach can accelerate the discovery of new lead compounds for further development. For example, derivatives of the pyrrolo[1,2-a]quinoxaline core have been identified as potent and selective Sirt6 activators and non-covalent Bruton's tyrosine kinase (BTK) inhibitors, highlighting the therapeutic potential of this scaffold. nih.govnih.gov HTS can be employed to systematically evaluate the impact of the 8-bromo substitution and subsequent modifications on these and other biological activities.
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research, from compound design to synthesis planning. For this compound, these computational tools can significantly accelerate the discovery and development of new derivatives with desired properties.
AI and ML algorithms can be trained on existing chemical data to predict the properties and biological activities of virtual compounds. yu.edu This in silico screening can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. yu.edu For instance, molecular docking studies, a form of computational analysis, have been used to predict the binding of pyrrolo[1,2-a]quinoxaline derivatives to biological targets like the CtpF transporter in Mycobacterium tuberculosis. researchgate.net
Furthermore, AI can assist in retrosynthetic analysis, predicting viable synthetic routes for complex molecules like derivatives of this compound. By analyzing vast databases of chemical reactions, these tools can suggest novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. This can be particularly valuable for planning the synthesis of a diverse library of compounds for HTS.
Q & A
Q. What are the foundational synthetic routes for 8-bromopyrrolo[1,2-a]quinoxaline?
Answer: The compound is typically synthesized via cyclocondensation or cycloaddition reactions. A common method involves reacting 1-(2-aminophenyl)pyrroles with brominated ketones or aldehydes under mild acidic conditions . For example, TEMPO oxoammonium salt-mediated metal-free synthesis provides moderate yields (45–65%) under ambient conditions . Key steps include:
- Bromination of pyrrolo[1,2-a]quinoxaline precursors using N-bromosuccinimide (NBS).
- Cyclization via [3+2] dipolar cycloaddition with alkynes or alkenes .
Table 1: Comparative Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| TEMPO-mediated | TEMPO·BF₄ | 58 | RT, 12h | |
| Acetic acid catalysis | CH₃COOH | 72 | Reflux, 6h | |
| Copper-catalyzed | CuI/PPh₃ | 68 | 80°C, 8h |
Q. How is this compound characterized structurally?
Answer: Characterization relies on:
- NMR : Distinct ¹H-NMR signals at δ 7.72–9.30 ppm (aromatic protons) and ¹³C-NMR peaks at 122–155 ppm (C-Br and quinoxaline carbons) .
- Mass Spectrometry : Molecular ion peaks at m/z 360–365 (MH⁺) .
- X-ray Crystallography : Confirms bromine substitution at the 8-position and planar quinoxaline-pyrrole fusion .
Advanced Research Questions
Q. What catalytic systems optimize regioselective bromination in pyrrolo[1,2-a]quinoxalines?
Answer: Regioselectivity is influenced by:
- Electron-Deficient Catalysts : CuI/PPh₃ enhances bromination at the 8-position due to π-backbonding stabilization of intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination via stabilization of transition states .
- Contradictions : Some studies report competing C-6 bromination under radical conditions (NBS/UV light), necessitating kinetic control .
Q. How do green chemistry principles apply to synthesizing this compound?
Answer: Sustainable methods include:
- Solid Acid Catalysts : Sulfamic acid achieves 70% yield in aqueous media, reducing waste .
- Solvent-Free Cyclization : Microwave-assisted reactions shorten reaction times (<2h) and eliminate toxic solvents .
- Biocatalysis : Immobilized lipases (e.g., Candida antarctica) enable bromination with >90% atom economy in ongoing studies .
Q. What contradictions exist in reported biological activities of this compound derivatives?
Answer: Discrepancies arise in:
- Antifungal Activity : Derivatives show IC₅₀ = 2–10 μM against Candida albicans in vitro, but poor bioavailability in vivo due to rapid hepatic clearance .
- CNS Effects : Some analogs exhibit NMDA receptor antagonism (Ki = 50 nM), while others show no neuroactivity, likely due to substituent steric effects .
Q. How can computational methods guide the design of this compound-based inhibitors?
Answer:
- Docking Studies : AutoDock Vina predicts binding affinities to target enzymes (e.g., C. albicans CYP51) with RMSD <2.0 Å .
- DFT Calculations : B3LYP/6-31G* models optimize bromine’s electronic effects on quinoxaline aromaticity and reactivity .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes for this compound yield low reproducibility?
Answer: Key factors include:
Q. What emerging techniques address scalability challenges in this compound synthesis?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, achieving 85% yield in gram-scale reactions .
- Electrochemical Bromination : Direct anodic oxidation of pyrrolo[1,2-a]quinoxaline avoids stoichiometric Br₂ .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
